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molecular formula C12H14BrN3O B8796412 6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1016817-08-5

6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No. B8796412
M. Wt: 296.16 g/mol
InChI Key: UWILCKSTCAMHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08110570B2

Procedure details

A mixture of 33 mg (0.15 mmol) of 2-amino-5-bromobenzamide and 30 mg (0.15 mmol) of 1-Boc-4-piperidone in 400 μL of acetic acid containing 10 μL of sulfuric acid is stirred overnight at room temperature. The reaction mixture is diluted with diethyl ether. The yellow precipitate is collected by filtration, washed with excess ether, and dried under vacuum to give 55 mg (0.15 mmol) of the acetic acid salt of 6′-bromospiro-[piperidine-4,2′(1′H)-quinazolin]-4′-(3′H)-one. MS m/z: 297.0 (M+H)+, 319.0 (M+Na)+.
Quantity
33 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 μL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
55 mg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].C([N:19]1[CH2:24][CH2:23][C:22](=O)[CH2:21][CH2:20]1)(OC(C)(C)C)=O.S(=O)(=O)(O)O>C(O)(=O)C.C(OCC)C>[Br:11][C:8]1[CH:7]=[C:3]2[C:2](=[CH:10][CH:9]=1)[NH:1][C:22]1([CH2:23][CH2:24][NH:19][CH2:20][CH2:21]1)[NH:6][C:4]2=[O:5]

Inputs

Step One
Name
Quantity
33 mg
Type
reactant
Smiles
NC1=C(C(=O)N)C=C(C=C1)Br
Name
Quantity
30 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
400 μL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
55 mg
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The yellow precipitate is collected by filtration
WASH
Type
WASH
Details
washed with excess ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C2C(NC3(NC2=CC1)CCNCC3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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